molecular formula C11H12N4O4 B063156 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide CAS No. 166115-83-9

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide

Katalognummer B063156
CAS-Nummer: 166115-83-9
Molekulargewicht: 264.24 g/mol
InChI-Schlüssel: GGHGOSZKHUTCGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide, also known as FDCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.

Wirkmechanismus

The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. In anticancer research, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.
Biochemical and Physiological Effects
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. In anticancer research, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In materials science, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been used as a building block for the synthesis of biodegradable polymers, which have potential applications in the development of sustainable materials. In biochemistry, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has been investigated for its potential as a biosensor, with studies demonstrating its ability to selectively detect specific molecules in complex biological samples.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide has several advantages for lab experiments, including its high yield and purity, its ability to selectively detect specific molecules in complex biological samples, and its potential applications in the development of sustainable materials. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide. In anticancer research, further studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent. In materials science, further studies are needed to optimize the synthesis of biodegradable polymers using N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide as a building block. In biochemistry, further studies are needed to investigate the potential of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide as a biosensor for various applications, including medical diagnostics and environmental monitoring.

Synthesemethoden

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid. The intermediate product is then treated with an appropriate reagent to obtain N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide in high yield and purity.

Eigenschaften

CAS-Nummer

166115-83-9

Molekularformel

C11H12N4O4

Molekulargewicht

264.24 g/mol

IUPAC-Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)furan-2-carboxamide

InChI

InChI=1S/C11H12N4O4/c1-14-8(12)7(10(17)15(2)11(14)18)13-9(16)6-4-3-5-19-6/h3-5H,12H2,1-2H3,(H,13,16)

InChI-Schlüssel

GGHGOSZKHUTCGR-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CO2)N

Kanonische SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CO2)N

Synonyme

2-Furancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.